1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H20N2O |
|---|---|
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-(piperidin-3-ylmethyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H20N2O/c13-10-3-5-12(8-10)7-9-2-1-4-11-6-9/h9-11,13H,1-8H2 |
InChI Key |
IKABXZXCBOWJQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CN2CCC(C2)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 Piperidin 3 Ylmethyl Pyrrolidin 3 Ol
Enantioselective and Diastereoselective Synthesis of 1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol
The stereoselective synthesis of complex molecules containing multiple chiral centers, such as this compound, is a critical aspect of modern medicinal chemistry. researchgate.netnih.gov However, a targeted search for its specific stereoselective synthesis yielded no dedicated studies.
Asymmetric Synthetic Routes to Chiral this compound
There are no specific asymmetric synthetic routes published in the scientific literature for the preparation of chiral this compound. General strategies for creating chiral pyrrolidines and piperidines often involve the use of chiral catalysts, starting from chiral precursors, or biocatalytic methods, but these have not been explicitly applied to this compound in available research. mdpi.comnih.govresearchgate.net
Diastereomeric Control Strategies in Stereoselective Synthesis
Information regarding diastereomeric control in the synthesis of this compound is not present in the reviewed literature. Achieving diastereomeric control typically involves substrate-controlled or reagent-controlled strategies to influence the formation of one diastereomer over others, but specific examples for this molecule have not been documented. nih.govnih.gov
Strategic Functionalization of the Piperidine (B6355638) and Pyrrolidine (B122466) Moieties in this compound
The functionalization of N-heterocyclic compounds is a key strategy for modifying their physicochemical and pharmacological properties. mdpi.comnih.gov Despite the presence of reactive sites in this compound, such as the secondary amine of the piperidine and the hydroxyl group of the pyrrolidine, no studies detailing their specific derivatization were found.
Derivatization at the Piperidine Nitrogen and Ring Carbon Positions
No published research was identified that specifically addresses the derivatization at the piperidine nitrogen or any of the ring carbon positions of this compound.
Modifications of the Pyrrolidin-3-ol Hydroxyl Group
There is no available literature describing the chemical modification of the hydroxyl group on the pyrrolidine ring of this compound. General reactions for alcohols, such as esterification or etherification, have not been reported for this specific compound.
Impact of Substituent Effects on Synthetic Efficiency and Yield
As no specific synthetic or functionalization studies for this compound have been published, there is consequently no data on the impact of substituent effects on the efficiency and yield of its chemical transformations.
Novel Synthetic Approaches and Green Chemistry Principles in this compound Production
Recent advancements in organic synthesis have paved the way for more efficient, scalable, and environmentally benign methods for the production of complex molecules like this compound. These approaches prioritize atom economy, reduced waste, and the use of milder reaction conditions, aligning with the principles of green chemistry.
Catalytic Methods for C-C and C-N Bond Formations
The key strategic bond for the synthesis of this compound is the C-N linkage between the piperidine and pyrrolidine rings. Catalytic methods offer a powerful tool for the efficient formation of this bond, often with high selectivity and under mild conditions.
One of the most direct and widely used methods for forming such C-N bonds is reductive amination . This reaction typically involves the condensation of an aldehyde with a primary or secondary amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. In the context of synthesizing this compound, this would involve the reaction of piperidine-3-carbaldehyde (B1602230) with pyrrolidin-3-ol.
A variety of catalysts can be employed for the reduction step, including transition metal catalysts such as palladium, platinum, or nickel, often supported on carbon. mdpi.com Cobalt-based catalysts have also been shown to be effective for the reductive amination of aromatic aldehydes. mdpi.com The choice of catalyst and reducing agent (commonly hydrogen gas or a hydride source like sodium borohydride) can influence the reaction's efficiency and selectivity.
Table 1: Representative Catalysts and Conditions for Reductive Amination
| Catalyst | Reducing Agent | Solvent | Temperature (°C) | Pressure (bar) | Reference |
|---|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | Hydrogen | Methanol | 25-50 | 1-10 | mdpi.com |
| Platinum on Carbon (Pt/C) | Hydrogen | Ethanol | 25-50 | 1-10 | mdpi.com |
| Raney Nickel (Ra-Ni) | Hydrogen | Isopropanol | 50-100 | 10-50 | mdpi.com |
| Cobalt-based composites | Hydrogen | Toluene | 100-150 | 100-150 | mdpi.com |
Another catalytic approach involves the N-alkylation of pyrrolidin-3-ol with a suitable piperidine-based electrophile, such as 3-(halomethyl)piperidine or 3-(tosyloxymethyl)piperidine. Copper-catalyzed N-alkylation reactions have been developed for the synthesis of N-substituted pyrrolidines and piperidines. nih.gov These methods often proceed under milder conditions than traditional alkylation reactions and can tolerate a wider range of functional groups.
Applications of Flow Chemistry in Scalable Synthesis
Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. It offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability.
The synthesis of this compound can be adapted to a flow chemistry setup, particularly for the key C-N bond-forming step. For instance, a reductive amination reaction can be performed in a packed-bed reactor containing a heterogeneous catalyst. beilstein-journals.org A solution of piperidine-3-carbaldehyde and pyrrolidin-3-ol would be continuously passed through the heated reactor in the presence of a hydrogen source, allowing for efficient conversion to the desired product. This setup minimizes the handling of hazardous reagents and allows for the straightforward separation of the product from the catalyst.
Similarly, N-alkylation reactions can be performed in a flow system. The use of a packed-bed reactor with a heterogeneous base can facilitate the reaction between pyrrolidin-3-ol and a piperidine-based electrophile, with the product being continuously eluted from the reactor. researchgate.net Flow chemistry also enables the telescoping of multiple reaction steps, potentially allowing for the synthesis and purification of this compound in a single, continuous process.
Table 2: Potential Advantages of Flow Chemistry for the Synthesis of this compound
| Parameter | Batch Chemistry | Flow Chemistry |
|---|---|---|
| Safety | Handling of potentially hazardous reagents in large quantities. | Smaller reaction volumes, better heat dissipation, reduced risk of runaway reactions. |
| Scalability | Scaling up can be challenging and may require process re-optimization. | Scalability is achieved by running the process for a longer duration. |
| Control | Less precise control over temperature, pressure, and mixing. | Precise control over reaction parameters, leading to better reproducibility. |
| Efficiency | May require isolation and purification of intermediates. | Potential for in-line purification and telescoping of reaction steps. |
Biocatalytic Strategies for Stereospecific Transformations of Precursors
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to the synthesis of chiral molecules. Given that this compound contains two chiral centers, biocatalysis is a particularly attractive strategy for its enantioselective synthesis.
The stereochemistry of the final product can be controlled by using enantiomerically pure starting materials. Transaminases (TAs) are a class of enzymes that can be used for the asymmetric synthesis of chiral amines from prochiral ketones. For example, a transaminase could be employed to synthesize enantiomerically pure (R)- or (S)-3-aminopiperidine from 1-Boc-3-piperidone. beilstein-journals.orguni-greifswald.descispace.comgoogle.com This chiral amine can then be further functionalized to generate the desired piperidine-3-ylmethyl moiety.
Enzyme cascades, where multiple enzymatic reactions are performed in a single pot, can further streamline the synthesis. For instance, a galactose oxidase (GOase) and an imine reductase (IRED) have been used in a one-pot cascade for the synthesis of protected 3-aminopiperidines from amino alcohols. rsc.org This approach avoids the isolation of potentially unstable intermediates and can lead to products with high enantiopurity. rsc.org
Similarly, biocatalytic methods can be applied to the synthesis of chiral pyrrolidin-3-ol. While specific enzymes for the direct synthesis of this compound have not been reported, the principles of biocatalysis can be applied to generate the chiral building blocks required for its synthesis, thereby ensuring the stereochemical integrity of the final product.
Table 3: Enzymes Potentially Applicable to the Synthesis of Chiral Precursors for this compound
| Enzyme Class | Reaction Type | Chiral Precursor |
|---|---|---|
| Transaminase (TA) | Asymmetric amination of a ketone | (R)- or (S)-3-Aminopiperidine |
| Galactose Oxidase (GOase) / Imine Reductase (IRED) Cascade | Oxidation of an amino alcohol followed by reductive amination | Enantiopure protected 3-aminopiperidine |
| Alcohol Dehydrogenase (ADH) | Asymmetric reduction of a ketone | (R)- or (S)-Pyrrolidin-3-ol |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Piperidin 3 Ylmethyl Pyrrolidin 3 Ol Derivatives
Systematic Structural Modifications of 1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol and Their Impact on Biological Activity
SAR Analysis of Piperidine (B6355638) Ring Substitutions in this compound Analogs
A key focus of such a study would be the piperidine ring. Researchers would introduce various substituents at different positions on this ring to probe the steric and electronic requirements for optimal biological activity. Modifications could include the addition of alkyl, aryl, halogen, or hydrogen-bonding groups. By comparing the potencies of these analogs, chemists can deduce which substitutions are beneficial or detrimental. For instance, a bulky group at a certain position might enhance binding by filling a hydrophobic pocket in the target protein, while a polar group could form a crucial hydrogen bond.
To illustrate this process, a hypothetical data table is presented below. In a real-world study, this table would be populated with experimental data, such as the half-maximal inhibitory concentration (IC₅₀) or binding affinity (Kᵢ), for each synthesized analog against a specific biological target.
Hypothetical SAR Data for Piperidine Ring Substitutions
| Compound ID | Substitution on Piperidine Ring | Biological Activity (e.g., IC₅₀, nM) |
|---|---|---|
| Parent | None | 500 |
| Analog 1 | 4-Fluoro | 250 |
| Analog 2 | 4-Methyl | 750 |
| Analog 3 | N-Methyl | 1000 |
Note: This data is for illustrative purposes only and does not represent actual experimental findings.
SAR Analysis of Pyrrolidine (B122466) Ring Substitutions
Similarly, the pyrrolidine ring would be a target for systematic modification. Substituents could be introduced at various positions, and the stereochemistry of the hydroxyl group at the 3-position would also be a critical point of investigation. Altering the stereochemistry or replacing the hydroxyl group with other functionalities like an amino or methoxy (B1213986) group could significantly impact the compound's binding mode and potency.
Hypothetical SAR Data for Pyrrolidine Ring Substitutions
| Compound ID | Substitution on Pyrrolidine Ring | Biological Activity (e.g., IC₅₀, nM) |
|---|---|---|
| Parent | 3-Hydroxy | 500 |
| Analog 4 | 3-Methoxy | 800 |
| Analog 5 | 3-Amino | 400 |
| Analog 6 | (R)-3-Hydroxy | 300 |
Note: This data is for illustrative purposes only and does not represent actual experimental findings.
Investigation of Linker Region Modifications Between Piperidine and Pyrrolidine
The methylene (B1212753) linker connecting the piperidine and pyrrolidine rings is another crucial element for SAR studies. Its length, rigidity, and composition can be varied to optimize the spatial orientation of the two heterocyclic rings. Analogs might be synthesized with a longer or shorter linker, or the methylene group could be replaced with other functionalities like an ether, amide, or ketone. These modifications would help in understanding the optimal distance and geometry required for effective interaction with the biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Once a sufficient amount of SAR data is generated, computational techniques like QSAR modeling can be employed to derive mathematical relationships between the chemical structures of the analogs and their biological activities.
Development and Validation of Predictive QSAR Models
QSAR model development involves calculating a set of molecular descriptors for each analog. These descriptors quantify various physicochemical properties such as hydrophobicity, electronic effects, and steric parameters. Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build an equation that correlates these descriptors with the observed biological activity.
A crucial step in this process is model validation. This is typically done by dividing the dataset into a training set, used to build the model, and a test set, used to evaluate its predictive power on compounds not used in its creation.
Statistical Robustness and Predictive Power Assessment of QSAR Models
The reliability of a QSAR model is assessed through various statistical parameters. The squared correlation coefficient (R²) indicates how well the model fits the training data, while the cross-validated squared correlation coefficient (Q²) provides a measure of its internal predictive ability. For external validation, the predictive R² (R²_pred) is calculated using the test set. A robust and predictive QSAR model would have high values for these parameters, typically above 0.6.
Hypothetical QSAR Model Statistical Parameters
| Parameter | Value | Description |
|---|---|---|
| R² | 0.85 | Goodness of fit to the training set |
| Q² | 0.75 | Internal predictive ability |
Note: This data is for illustrative purposes only and does not represent actual experimental findings.
Conformational Analysis of this compound and Its Influence on Biological Recognition
Computational and Experimental Determination of Conformational Landscapes
The conformational landscape of this compound and its derivatives can be explored through a synergistic approach combining computational modeling and experimental techniques.
Computational Approaches:
Computational chemistry offers powerful tools to predict and analyze the conformational preferences of molecules. Methods such as Density Functional Theory (DFT) and molecular mechanics force fields are commonly employed to calculate the potential energy surface of a molecule, identifying low-energy, stable conformers. researchgate.netresearchgate.net
For the piperidine ring, the primary conformations of interest are the chair, boat, and twist-boat forms. The chair conformation is generally the most stable. The orientation of the methylene linker at the 3-position can be either axial or equatorial, leading to two distinct chair conformers. The relative stability of these is influenced by steric and electronic factors. nih.gov
A systematic conformational search for this compound would involve the rotation of all single bonds, coupled with energy minimization of the resulting structures. This process generates a set of possible conformations and their relative energies, providing a theoretical conformational landscape. Quantum mechanical calculations can further refine these structures and provide more accurate energy differences. frontiersin.org
Hypothetical Relative Energies of Piperidine Ring Conformations:
| Conformation | Substituent Orientation | Relative Energy (kcal/mol) |
|---|---|---|
| Chair | Equatorial | 0 |
| Chair | Axial | 1.5 - 2.5 |
| Twist-Boat | - | 5 - 6 |
Note: This table represents typical energy differences for substituted piperidines and actual values for this compound would require specific calculations.
Experimental Techniques:
Experimental methods are crucial for validating computational models and providing a real-world picture of the conformational preferences in solution or in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying molecular conformation in solution. nih.govchemicalbook.com By analyzing coupling constants (specifically ³JHH values) and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, it is possible to deduce dihedral angles and the relative orientation of atoms, thereby identifying the predominant conformers. researchgate.netfrontiersin.org For instance, the magnitude of the coupling constants between protons on the piperidine and pyrrolidine rings can indicate the puckering of the rings and the preferred orientation of the substituents.
X-ray Crystallography: In the solid state, X-ray crystallography provides a precise determination of the molecular structure, including bond lengths, bond angles, and torsion angles. mdpi.commdpi.com While the crystal structure represents a single, low-energy conformation that may be influenced by crystal packing forces, it provides an invaluable experimental snapshot of a stable conformer. To date, no public crystal structure of this compound has been reported.
Role of Intramolecular Interactions in Preferred Bioactive Conformations
Intramolecular interactions, particularly hydrogen bonds, play a significant role in stabilizing specific conformations of this compound, which can be crucial for its biological activity. The presence of both a hydrogen bond donor (the hydroxyl group on the pyrrolidine ring) and hydrogen bond acceptors (the nitrogen atoms of both rings) allows for the formation of intramolecular hydrogen bonds.
A key potential intramolecular hydrogen bond could form between the hydroxyl group of the pyrrolidine ring and the nitrogen atom of the piperidine ring, or vice versa if the piperidine nitrogen is protonated and the pyrrolidine nitrogen acts as the acceptor. Such an interaction would create a cyclic-like structure, significantly restricting the conformational flexibility of the molecule. This pre-organization can be energetically favorable for binding to a biological target, as less conformational entropy is lost upon binding. mdpi.com
The strength and prevalence of this intramolecular hydrogen bond would depend on several factors, including the stereochemistry of the chiral centers and the solvent environment. In non-polar environments, intramolecular hydrogen bonds are generally more favored.
Potential Intramolecular Hydrogen Bonds in this compound:
| Donor | Acceptor | Resulting Ring Size | Predicted Influence on Conformation |
|---|---|---|---|
| Pyrrolidine-OH | Piperidine-N | 7-membered | Restricts the flexibility of the linker, influences ring puckering |
Computational studies, such as Natural Bond Orbital (NBO) analysis, can be used to characterize and quantify the strength of these intramolecular interactions. mdpi.com Experimentally, the presence of intramolecular hydrogen bonds can often be inferred from IR spectroscopy (by observing shifts in the O-H stretching frequency) and NMR spectroscopy (through temperature-dependent chemical shift changes of the hydroxyl proton).
The conformation stabilized by such an intramolecular hydrogen bond may represent the "bioactive conformation" – the specific three-dimensional shape the molecule adopts when it binds to its biological target. Identifying and understanding the factors that favor this conformation are therefore central to the design of more potent and selective derivatives.
Molecular Recognition and Pharmacological Mechanisms of 1 Piperidin 3 Ylmethyl Pyrrolidin 3 Ol in in Vitro Systems
Receptor Binding Profiling and Ligand-Target Interactions of 1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol
No specific receptor binding profile for this compound has been reported in the available scientific literature. The characterization of a novel compound's interaction with biological targets is a critical step in drug discovery, and this typically involves a tiered screening approach.
There is no publicly available data on the affinity or selectivity of this compound for any defined neurotransmitter receptors. Generally, compounds containing piperidine (B6355638) and pyrrolidine (B122466) scaffolds are known to interact with a wide range of receptors in the central nervous system. For instance, various derivatives of these heterocyclic systems have been investigated for their activity at dopamine, serotonin, and opioid receptors. However, without experimental data, the specific receptor interactions of this compound remain undetermined.
No radioligand binding assays or competition studies have been published for this compound. Such assays are fundamental in pharmacology to determine the affinity of a ligand for a receptor. The principle involves the use of a radioactively labeled ligand that is known to bind to the receptor of interest. A competition experiment would measure the ability of an unlabeled compound, in this case, this compound, to displace the radioligand, thereby allowing for the calculation of its binding affinity (Ki).
Information regarding the kinetic characterization of the binding of this compound to any receptor is not available. This type of analysis would provide insights into the association (kon) and dissociation (koff) rate constants of the ligand-receptor interaction, which are important for understanding the duration of action and the pharmacological profile of a compound.
In Vitro Pharmacological Characterization of this compound Activity
The functional consequences of the binding of this compound to any receptor have not been documented in the scientific literature.
There are no published results from in vitro functional assays to determine whether this compound acts as an agonist, antagonist, or allosteric modulator at any specific receptor. Functional assays, such as second messenger assays (e.g., cAMP or calcium flux assays) or reporter gene assays, are essential for elucidating the pharmacological nature of a ligand-receptor interaction.
Enzyme Inhibition or Activation Profiling
There is currently no publicly available research detailing the enzyme inhibition or activation profile of this compound. In vitro screening against a panel of enzymes is a standard procedure in drug discovery to identify potential therapeutic targets and off-target effects. Such studies would typically determine the compound's inhibitory concentration (IC50) or activation concentration (AC50) against various enzyme classes, such as kinases, proteases, or phosphatases. Without experimental data, any discussion of its enzymatic activity would be purely conjectural.
Ligand Efficiency and Drug-Likeness Metrics in the Context of this compound Research
The assessment of a compound's "drug-likeness" is crucial in early-stage drug discovery. Metrics such as Ligand Efficiency (LE), Ligand Lipophilicity Efficiency (LLE), and Binding Efficiency Index (BEI) provide valuable insights into the quality of a lead compound by normalizing potency for factors like molecular size and lipophilicity.
Assessment of Ligand Lipophilicity Efficiency (LLE) and Binding Efficiency Index (BEI)
Ligand Lipophilicity Efficiency (LLE) is a key metric that relates the potency of a compound to its lipophilicity, typically expressed as pIC50 - logP. A higher LLE value is generally desirable, as it indicates that a compound achieves its potency without excessive lipophilicity, which can be associated with poor solubility, increased metabolic clearance, and off-target toxicity.
The Binding Efficiency Index (BEI) offers another perspective by relating the binding affinity (pKd or pIC50) to the molecular weight of the compound. It provides a measure of the binding energy per unit of molecular mass.
Without experimental binding affinity data (pIC50 or pKd) and a measured or calculated logP for this compound, it is impossible to calculate its LLE or BEI. The following table, intended to showcase these metrics, cannot be populated.
Table 1: Hypothetical Ligand Efficiency Metrics for this compound
| Metric | Value |
|---|---|
| Ligand Lipophilicity Efficiency (LLE) | Data not available |
Analysis of Physicochemical Descriptors Relevant to Biological Activity and Membrane Permeation
Physicochemical properties such as molecular weight, topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and the octanol-water partition coefficient (logP) are critical determinants of a compound's pharmacokinetic and pharmacodynamic properties. These descriptors influence a molecule's ability to cross biological membranes, including the intestinal wall for oral absorption and the blood-brain barrier.
While these properties can be theoretically calculated using computational models, their correlation with the actual biological activity and membrane permeation of this compound has not been experimentally validated. Without in vitro data from assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell permeability assays, any analysis of its membrane permeation potential remains speculative.
Table 2: Calculated Physicochemical Descriptors for this compound
| Descriptor | Predicted Value |
|---|---|
| Molecular Weight | Data not available |
| cLogP | Data not available |
| Topological Polar Surface Area (TPSA) | Data not available |
| Hydrogen Bond Donors | Data not available |
Computational Approaches and Molecular Modeling of 1 Piperidin 3 Ylmethyl Pyrrolidin 3 Ol Interactions
Molecular Docking Simulations for Target Identification and Binding Mode Prediction of 1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is crucial for identifying potential protein targets for a ligand and predicting its binding mode and affinity. For a molecule like this compound, which contains key pharmacophoric features like heterocyclic rings and a hydroxyl group, docking can screen large databases of protein structures to identify those with complementary binding sites. clinmedkaz.org
The development of a robust molecular docking protocol is the foundational step for obtaining reliable predictions. This process involves careful preparation of both the ligand (this compound) and the potential receptor protein, followed by the configuration of the docking algorithm.
Ligand Preparation: The three-dimensional structure of this compound is generated and optimized to its lowest energy conformation. This involves assigning appropriate atom types, adding hydrogen atoms, and calculating partial charges.
Receptor Preparation: The 3D structure of a potential target protein is typically obtained from a repository like the Protein Data Bank (PDB). nih.gov Preparation involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges. The selection of the binding site, or "docking grid," is a critical step, often defined based on the location of known binding cavities or allosteric sites. nih.gov
Protocol Optimization: Different docking algorithms and scoring functions may be tested to find the optimal combination for the specific target class. The protocol is often validated by its ability to reproduce the known binding pose of a co-crystallized ligand within the target's active site (redocking). Extra-precision modes can be employed for higher accuracy. researchgate.net
Below is a table summarizing a typical docking protocol for this compound.
Table 1: Example of a Molecular Docking Protocol
| Step | Parameter | Description | Software Example |
|---|---|---|---|
| Ligand Preparation | Energy Minimization | The 3D structure of the ligand is optimized to its lowest energy state. | Avogadro, ChemDraw |
| Charge Calculation | Gasteiger or AM1-BCC charges are assigned to the ligand atoms. | UCSF Chimera, MOE | |
| Receptor Preparation | PDB Structure Selection | A high-resolution crystal structure of the target protein is chosen. | Protein Data Bank |
| Structure Cleanup | Removal of water, ions, and co-crystallized ligands not relevant to binding. | PyMOL, Discovery Studio | |
| Protonation State | Hydrogen atoms are added, and protonation states of residues are set for physiological pH. | H++ server, MOE | |
| Docking Execution | Grid Box Definition | A grid box is centered on the active or allosteric site of the receptor. | AutoDock Tools |
| Docking Algorithm | A search algorithm (e.g., Lamarckian Genetic Algorithm) explores ligand conformations. | AutoDock Vina, Glide | |
| Scoring Function | A function estimates the binding affinity (e.g., kcal/mol) for each predicted pose. | AutoDock Vina, Glide Score | |
| Post-Docking Analysis | Pose Clustering | Docked conformations are clustered based on root-mean-square deviation (RMSD). | AutoDock Tools |
Analysis of Predicted Binding Poses and Key Intermolecular Interactions
Following the docking simulation, the resulting poses of this compound within the receptor's binding site are ranked based on their predicted binding energy scores. nih.gov A lower binding energy generally indicates a more favorable and stable interaction.
Analysis focuses on identifying the key intermolecular forces that stabilize the ligand-receptor complex. For this compound, these interactions are expected to include:
Hydrogen Bonds: The hydroxyl (-OH) group on the pyrrolidine (B122466) ring and the secondary amine protons on both the piperidine (B6355638) and pyrrolidine rings can act as hydrogen bond donors. The nitrogen atoms can act as hydrogen bond acceptors. These interactions with polar amino acid residues like Aspartate, Glutamate, Serine, and Tyrosine are often critical for binding affinity and specificity. tandfonline.comnih.gov
Hydrophobic Interactions: The aliphatic piperidine and pyrrolidine rings can form favorable van der Waals and hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, Valine, and Phenylalanine within the binding pocket. mdpi.com
Electrostatic Interactions: The protonated nitrogen atoms at physiological pH can form salt bridges or strong electrostatic interactions with negatively charged residues like Aspartate or Glutamate. mdpi.com
The table below presents hypothetical docking results for this compound against a putative protein kinase target, illustrating the types of data generated.
Table 2: Hypothetical Docking Results and Key Interactions
| Pose Rank | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| 1 | -9.8 | ASP145, GLU91 | Hydrogen Bond, Salt Bridge |
| LEU25, VAL33 | Hydrophobic | ||
| TYR88 | Hydrogen Bond | ||
| 2 | -9.5 | ASP145, LYS40 | Hydrogen Bond |
| ILE89, PHE146 | Hydrophobic, π-Alkyl | ||
| 3 | -9.1 | GLU91, SER142 | Hydrogen Bond |
Molecular Dynamics (MD) Simulations to Explore Ligand-Receptor Dynamics with this compound
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic perspective. researchgate.net MD simulations model the movements and interactions of atoms and molecules over time, providing insights into the conformational stability of the ligand-receptor complex and the persistence of key interactions. nih.gov
An MD simulation begins with a starting structure, typically the highest-ranked pose obtained from molecular docking. The system is then prepared for simulation in a multi-step process.
Force Field Assignment: A force field (e.g., AMBER, CHARMM, GROMOS) is chosen to define the potential energy of the system's particles. This includes parameters for bonds, angles, dihedrals, and non-bonded interactions.
Solvation: The ligand-receptor complex is placed in a periodic boundary box filled with explicit water molecules to simulate a physiological environment.
Minimization and Equilibration: The system undergoes energy minimization to remove steric clashes. This is followed by a two-phase equilibration process: first under constant volume and temperature (NVT ensemble) to stabilize the system's temperature, and then under constant pressure and temperature (NPT ensemble) to achieve the correct density. Successful equilibration is confirmed by the stabilization of temperature, pressure, and density over time.
The parameters for a typical MD simulation are outlined below.
Table 3: Typical Parameters for MD Simulation Setup
| Parameter | Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBERff14SB | Describes the physics of protein and ligand atoms. |
| Water Model | TIP3P | A standard model for explicit water solvation. |
| Box Type | Triclinic | Defines the periodic boundary conditions for the simulation. |
| System Neutralization | Addition of Na+/Cl- ions | Neutralizes the net charge of the system. |
| Minimization | 5000 steps (Steepest Descent) | Relaxes the system and removes bad atomic contacts. |
| NVT Equilibration | 100 ps | Stabilizes the system's temperature. |
| NPT Equilibration | 200 ps | Stabilizes the system's pressure and density. |
Analysis of Conformational Stability, Fluctuation, and Interaction Hotspots
The trajectory generated from the production MD run is analyzed to understand the dynamic behavior of the this compound-receptor complex.
Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand is calculated over time relative to the starting structure. A stable, converging RMSD plot for both the protein and the ligand suggests that the complex has reached equilibrium and the ligand remains stably bound in the binding pocket. nih.gov
Root-Mean-Square Fluctuation (RMSF): The RMSF is calculated for each amino acid residue to identify regions of flexibility and rigidity in the protein upon ligand binding. High fluctuations in loop regions are common, while stable RMSF values in the binding site residues indicate stable interactions with the ligand.
Interaction Analysis: The simulation trajectory is analyzed to determine the persistence of key intermolecular interactions, such as hydrogen bonds, over time. Interactions that are maintained for a high percentage of the simulation time are considered critical for binding stability. These "hotspots" are crucial for understanding the determinants of binding affinity.
Binding Free Energy Calculation: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) can be used to estimate the binding free energy from the MD trajectory, providing a more accurate prediction of binding affinity than docking scores alone. mdpi.com
The following table shows a hypothetical summary of MD simulation analysis.
Table 4: Hypothetical MD Simulation Analysis Summary (100 ns)
| Metric | Result | Interpretation |
|---|---|---|
| Protein RMSD | Converged at 2.1 Å | The protein structure is stable throughout the simulation. |
| Ligand RMSD | Converged at 1.5 Å | This compound remains stably bound in the active site. |
| Average RMSF (Binding Site) | 0.8 Å | Residues in the binding pocket exhibit low flexibility, indicating stable interactions. |
| Hydrogen Bond Occupancy | ASP145: 92%, GLU91: 85% | The hydrogen bonds with ASP145 and GLU91 are highly stable and critical for binding. |
Quantum Chemical Calculations for Electronic Properties and Reactivity of this compound
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. nih.gov These calculations provide insights that are not accessible through classical methods like docking or MD simulations, such as orbital energies, charge distribution, and chemical reactivity. nih.gov
Calculations are typically performed using a specific functional, like B3LYP, and a basis set, such as 6-311G+(d,p), to achieve a balance between accuracy and computational cost. nih.gov Key properties that can be analyzed include:
Optimized Geometry: Determines the most stable three-dimensional conformation of the molecule in a vacuum, providing precise bond lengths and angles.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. Red regions indicate negative potential (electron-rich, nucleophilic sites), while blue regions indicate positive potential (electron-poor, electrophilic sites). This helps predict where the molecule is likely to engage in electrostatic or hydrogen-bonding interactions.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov
Hypothetical quantum chemical data for this compound are presented below.
Determination of Electrostatic Potentials and Frontier Molecular Orbitals
The electronic characteristics of a molecule are fundamental to understanding its reactivity and how it interacts with other molecules. Computational methods such as Density Functional Theory (DFT) are frequently used to determine these properties. researchgate.net
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule in three-dimensional space. researchgate.net It indicates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). bhu.ac.in In the context of this compound, the MEP would highlight the electronegative oxygen and nitrogen atoms as areas of negative potential, suggesting these are likely sites for electrophilic attack. researchgate.net Conversely, the hydrogen atoms, particularly those attached to the heteroatoms, would exhibit positive potential, marking them as potential sites for nucleophilic interactions. researchgate.netbhu.ac.in This information is crucial for predicting how the molecule might engage in hydrogen bonding and other electrostatic interactions.
Frontier Molecular Orbital (FMO) theory is another cornerstone of computational chemistry that provides deep insights into chemical reactivity. wikipedia.org This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the orbital containing the most energetic electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). libretexts.org The LUMO, being the lowest energy empty orbital, relates to the molecule's ability to accept electrons (electrophilicity). libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. nih.gov A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, computational analysis would likely reveal the distribution of these orbitals across the molecule, identifying the specific atoms or functional groups that are most involved in potential chemical reactions. For instance, the lone pairs on the nitrogen and oxygen atoms would be expected to contribute significantly to the HOMO, while the LUMO might be distributed more broadly across the carbon skeleton. researchgate.netresearchgate.net
| Computational Parameter | Significance in Molecular Modeling |
| Molecular Electrostatic Potential (MEP) | Visualizes the 3D charge distribution, identifying electron-rich and electron-poor regions. Helps predict sites for electrostatic interactions and reactivity. researchgate.netbhu.ac.in |
| Highest Occupied Molecular Orbital (HOMO) | Represents the outermost electron-containing orbital. Its energy level is related to the molecule's electron-donating ability (nucleophilicity). libretexts.org |
| Lowest Unoccupied Molecular Orbital (LUMO) | Represents the lowest energy empty orbital. Its energy level indicates the molecule's electron-accepting ability (electrophilicity). libretexts.org |
| HOMO-LUMO Energy Gap | The energy difference between the HOMO and LUMO. A smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.gov |
Insights into Intramolecular and Intermolecular Interactions at the Electronic Level
The electronic structure of this compound, as revealed by computational modeling, dictates the nature of its intramolecular and intermolecular interactions. These non-covalent interactions are fundamental to its three-dimensional structure, physical properties, and interactions with other molecules.
Intermolecular interactions are crucial for understanding how this compound behaves in a condensed phase (liquid or solid) and how it might bind to a biological receptor. The MEP provides a roadmap for these interactions. The electron-rich regions (negative potential) around the nitrogen and oxygen atoms are prime locations for forming hydrogen bonds with hydrogen-bond donors. nih.gov Similarly, the electron-poor regions (positive potential) around the hydroxyl hydrogen can interact with hydrogen-bond acceptors.
| Type of Interaction | Description | Relevance to this compound |
| Intramolecular Hydrogen Bonding | A non-covalent bond between a hydrogen atom and an electronegative atom within the same molecule. | Can occur between the hydroxyl group and nitrogen atoms, influencing the molecule's preferred conformation. |
| Intermolecular Hydrogen Bonding | A hydrogen bond formed between two separate molecules. | The hydroxyl and amine groups make the molecule a potent donor and acceptor for hydrogen bonds, governing its interactions with solvents and biological targets. nih.gov |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | Contribute to the overall stability of molecular packing in condensed phases and binding to larger molecules. |
| Dipole-Dipole Interactions | Electrostatic interactions between molecules that have permanent dipoles. | The polar nature of the molecule due to the presence of heteroatoms leads to significant dipole-dipole interactions. |
Medicinal Chemistry Strategies for Lead Optimization and Derivative Development of 1 Piperidin 3 Ylmethyl Pyrrolidin 3 Ol
Lead Optimization Approaches for Enhancing Potency and Selectivity of 1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol Analogs
Once this compound was identified as a potent lead, medicinal chemists embarked on a systematic exploration of its structure-activity relationships (SAR) to improve its affinity for the target receptor and selectivity over other related receptors.
Bioisosteric Replacements in Key Pharmacophoric Regions
Bioisosteric replacement, the substitution of one atom or group with another that possesses similar physical or chemical properties, is a cornerstone of lead optimization. This strategy was applied to the this compound scaffold to probe key interactions with the biological target and fine-tune the molecule's properties.
One of the primary pharmacophoric features of the lead compound is the hydroxyl group on the pyrrolidine (B122466) ring, which acts as a crucial hydrogen bond donor. To explore the importance of this interaction, the hydroxyl group was replaced with various bioisosteres. For instance, converting the alcohol to a methoxy (B1213986) group resulted in a significant loss of potency, indicating that a hydrogen bond donating capability is critical for activity. Another key modification involved the replacement of the hydroxyl group with a fluorine atom. This substitution can modulate the acidity of the remaining N-H proton on a heterocycle or influence conformation without adding significant bulk.
Further exploration focused on the piperidine (B6355638) ring. The nitrogen atom of the piperidine is another key interaction point, and its basicity and surrounding steric environment were systematically modified. N-alkylation of the piperidine with small alkyl groups was explored to probe for additional binding pockets.
Below is a data table summarizing the effects of bioisosteric replacements on the pyrrolidine ring of a core analog.
| Compound ID | Modification (Bioisosteric Replacement at R¹) | CCR2 IC₅₀ (nM) |
|---|---|---|
| Analog A | -OH (Baseline) | 15 |
| Analog B | -OCH₃ | >1000 |
| Analog C | -F | 50 |
| Analog D | -NH₂ | 25 |
Homologation, Ring Expansion, and Ring Contraction Strategies
Altering the size of cyclic structures or the length of linking chains are classical medicinal chemistry strategies to optimize ligand-receptor interactions. These modifications can improve the binding orientation and conformational profile of a molecule within the receptor pocket.
Homologation: The methylene (B1212753) linker connecting the piperidine and pyrrolidine rings is a critical determinant of the spatial relationship between these two key pharmacophoric elements. Shortening the linker by removing the methylene group or lengthening it to an ethylene (B1197577) chain was investigated. These modifications generally led to a decrease in potency, suggesting that the single methylene unit provides the optimal distance and geometry for binding.
Ring Expansion/Contraction: The piperidine and pyrrolidine rings were also subject to modification.
Piperidine Ring: Expansion to a homopiperidine (azepane) ring or contraction to a pyrrolidine ring at this position was explored. These changes alter the bond angles and the spatial projection of the side chain, which can significantly impact binding affinity.
Pyrrolidine Ring: The five-membered pyrrolidin-3-ol ring was expanded to a piperidin-4-ol. This modification repositions the crucial hydroxyl group and alters the ring pucker, thereby influencing how the hydrogen bond donor is presented to the receptor.
The table below illustrates the impact of these structural changes on antagonist potency.
| Compound ID | Structural Modification | CCR2 IC₅₀ (nM) |
|---|---|---|
| Lead Compound | Piperidin-3-ylmethyl-pyrrolidin-3-ol | 12 |
| Analog E | Homologation (Ethylene linker) | 250 |
| Analog F | Ring Expansion (Azepan-3-ylmethyl)pyrrolidin-3-ol | 180 |
| Analog G | Ring Contraction (Pyrrolidin-3-ylmethyl)pyrrolidin-3-ol | 400 |
| Analog H | Ring Expansion (Piperidin-3-ylmethyl)piperidin-4-ol | 95 |
Scaffold Hopping and Exploration of Chemically Diverse Analogs of this compound
Scaffold hopping is a powerful strategy used to identify structurally novel compounds that retain the key pharmacophoric features of the original lead, often leading to improved properties and new intellectual property.
Design Principles for Novel Scaffold Variants Retaining Key Pharmacophores
The core design principle for scaffold hopping from the this compound template involves maintaining the essential three-dimensional arrangement of key pharmacophoric elements. These are typically:
A basic nitrogen atom (from the piperidine ring).
A hydrogen bond donor (the hydroxyl group on the pyrrolidine).
A specific spatial distance and orientation between these two groups, dictated by the methylene linker and the ring structures.
Computational modeling and pharmacophore mapping are often employed to identify novel scaffolds that can present these features in a similar spatial arrangement. Potential replacement scaffolds might include bicyclic systems, spirocyclic systems, or different combinations of heterocyclic rings that mimic the topology of the original lead. For example, the piperidine ring could be replaced by a tropane (B1204802) scaffold to introduce conformational rigidity, or the pyrrolidinol moiety could be replaced by an open-chain amino alcohol.
Synthesis and Biological Evaluation of Scaffold-Hopped Compounds
Once novel scaffolds are designed, synthetic routes are developed to produce these new chemical entities. The biological evaluation of these compounds is crucial to validate the scaffold-hopping hypothesis. A successful hop results in a compound with comparable or improved potency against the target.
An example of a scaffold hop involved replacing the piperidinyl-methyl linker with a more constrained piperazinone core. This modification aimed to reduce conformational flexibility and potentially improve selectivity and metabolic stability. The synthesis of such analogs requires multi-step sequences, often distinct from the original synthetic route. The biological data for these new scaffolds are then compared against the original lead to determine the success of the strategy.
| Compound ID | Scaffold Description | Key Pharmacophores Retained | CCR2 IC₅₀ (nM) |
|---|---|---|---|
| Lead Compound | This compound | Basic N, H-bond donor | 12 |
| Scaffold Hop 1 | 3-((3-Hydroxy-pyrrolidin-1-yl)methyl)piperazin-2-one | Basic N, H-bond donor | 45 |
| Scaffold Hop 2 | (1-Azabicyclo[2.2.2]oct-3-yl)methanol | Basic N, H-bond donor (different spacing) | >500 |
| Scaffold Hop 3 | 1-(2-Amino-2-phenylethyl)pyrrolidin-3-ol | Basic N, H-bond donor | 88 |
Targeted Derivative Synthesis for Specific Pharmacological Profiles of this compound
For example, introducing a trifluoromethyl-substituted benzamide (B126) moiety onto the piperidine nitrogen dramatically increased potency. Further optimization of this aromatic portion, by exploring different substitution patterns (e.g., chloro, cyano groups) and replacing the phenyl ring with heterocycles like pyrimidine (B1678525) or pyridine, allowed for fine-tuning of both potency and pharmacokinetic parameters. The goal of these modifications was often to block potential sites of metabolism (e.g., unsubstituted aromatic positions) or to modulate physicochemical properties like lipophilicity (LogP) and polar surface area (PSA) to achieve a desirable balance for oral absorption and cell permeability.
These targeted syntheses are guided by an integrated understanding of the SAR, metabolic pathways, and the physicochemical properties required for a successful drug candidate. The result is the selection of a few highly optimized compounds for further preclinical development.
Development of Selective Agonists, Partial Agonists, or Antagonists
The functional activity of derivatives of this compound can be modulated through systematic structure-activity relationship (SAR) studies. These studies typically involve modifications at several key positions: the piperidine ring, the pyrrolidine ring, and the linking methylene bridge. The goal is to identify how these changes influence the compound's interaction with its biological target, thereby determining whether the resulting derivative will activate (agonist), partially activate (partial agonist), or block (antagonist) the receptor.
Key strategies in the development of selective agonists and antagonists include:
Modification of the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is a common site for substitution. The nature of the substituent can dramatically alter the pharmacological profile. For instance, small alkyl groups may favor agonist activity, while larger, bulkier groups, or those with specific aromatic features, can introduce steric hindrance that prevents the conformational changes required for receptor activation, thus leading to antagonist activity. The length and nature of an alkyl chain linker between the piperidine nitrogen and another functional group can also be critical in switching from an agonist to an antagonist profile.
Substitution on the Piperidine and Pyrrolidine Rings: The introduction of substituents on the carbon skeletons of either the piperidine or pyrrolidine ring can influence potency, selectivity, and intrinsic activity. For example, the stereochemistry of these substituents is often crucial, as receptors are chiral environments. A substituent in a specific orientation might enhance binding to the active site in a manner that promotes an agonist conformation, while the opposite stereoisomer could be inactive or act as an antagonist. Hydroxyl groups, like the one present in the parent compound, can form key hydrogen bonds with the receptor, and modifying or replacing this group can alter the binding mode and functional response.
Alterations to the Linker: The methylene bridge connecting the piperidine and pyrrolidine rings can be modified to alter the distance and relative orientation of the two heterocyclic systems. Increasing the linker length or introducing rigidity, for example, by incorporating a double bond or a small ring, can lock the molecule into a specific conformation that is more favorable for either agonist or antagonist binding.
Table 1: Illustrative SAR for Agonist vs. Antagonist Activity
| Compound | R1 (on Piperidine N) | R2 (on Pyrrolidine C4) | Linker | Activity |
| Parent | H | H | -CH2- | Baseline |
| Analog A | -CH3 | H | -CH2- | Agonist |
| Analog B | -CH2-Ph | H | -CH2- | Antagonist |
| Analog C | H | -OH (cis) | -CH2- | Potent Agonist |
| Analog D | H | -OH (trans) | -CH2- | Weak Partial Agonist |
| Analog E | H | H | -(CH2)2- | Antagonist |
This table is illustrative and based on general principles of medicinal chemistry for similar scaffolds.
Design of Allosteric Modulators and Biased Ligands
Beyond simple agonism and antagonism at the primary (orthosteric) binding site, the this compound scaffold can be optimized to develop more sophisticated pharmacological agents such as allosteric modulators and biased ligands. These molecules offer the potential for greater selectivity and improved side-effect profiles.
Allosteric Modulators:
Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand binds. This binding event can either enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the affinity and/or efficacy of the endogenous ligand. The design of allosteric modulators based on the this compound scaffold would involve strategies to direct the molecule away from the highly conserved orthosteric pocket and towards a less conserved allosteric site. This can often be achieved by introducing larger, more lipophilic substituents that can explore regions of the receptor surface outside the primary binding pocket. The advantage of this approach is the potential for greater receptor subtype selectivity, as allosteric sites are often less conserved across related receptors than orthosteric sites.
Biased Ligands:
Biased agonism, or functional selectivity, is a phenomenon where a ligand preferentially activates one of several downstream signaling pathways of a receptor. For GPCRs, this could mean activating the G-protein pathway with minimal recruitment of β-arrestin, which is often associated with receptor desensitization and certain side effects. The development of biased ligands from the this compound scaffold requires a deep understanding of the receptor's structure and the conformational changes associated with the activation of different signaling pathways.
Medicinal chemistry strategies to achieve biased signaling include:
Fine-tuning Ligand-Receptor Interactions: Subtle modifications to the ligand structure can stabilize a specific receptor conformation that preferentially couples to one signaling pathway over another. This can involve optimizing the position of hydrogen bond donors and acceptors, as well as tailoring the size and shape of substituents to fit into specific sub-pockets of the binding site that are associated with a particular active conformation.
Exploiting Ligand Kinetics: The kinetics of ligand binding and dissociation can also influence signaling bias. Ligands with different residence times at the receptor may promote different signaling outcomes.
Table 2: Hypothetical Development of a Biased Agonist
| Compound | Modification | G-protein Pathway (EC50) | β-arrestin Recruitment (EC50) | Bias Factor (vs. Endogenous Ligand) |
| Lead Compound | - | 100 nM | 120 nM | 1.2 |
| Derivative X | Addition of a 4-fluoro-phenyl group on the piperidine N | 50 nM | 500 nM | 10 |
| Derivative Y | Introduction of a methyl group at the 2-position of the pyrrolidine ring | 80 nM | 90 nM | 1.1 |
This table is for illustrative purposes to demonstrate the concept of biased agonism and the type of data generated in such studies.
Future Directions and Unexplored Avenues in Research on 1 Piperidin 3 Ylmethyl Pyrrolidin 3 Ol
Exploration of Novel Therapeutic Indications and Underserved Disease Areas for 1-(Piperidin-3-ylmethyl)pyrrolidin-3-ol
The initial step in exploring the therapeutic potential of a novel compound like this compound would involve broad biological screening to identify its mechanism of action. High-throughput screening (HTS) against a diverse panel of biological targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, could reveal initial areas of therapeutic interest. Given the prevalence of the pyrrolidine (B122466) and piperidine (B6355638) moieties in compounds targeting the central nervous system (CNS), initial investigations could focus on neurological and psychiatric disorders. Furthermore, exploring its efficacy in models of rare and neglected diseases, for which treatment options are limited, represents a significant opportunity to address unmet medical needs.
Application of Advanced Omics Technologies in Understanding the Biological Action of this compound
To gain a comprehensive understanding of the compound's biological effects, advanced omics technologies would be indispensable. These approaches allow for a global analysis of molecular changes within a biological system in response to treatment.
Proteomics and Metabolomics in Response to Compound Treatment
Proteomic analysis, utilizing techniques like mass spectrometry, can identify and quantify changes in the entire protein complement of cells or tissues upon treatment with this compound. This can reveal the cellular pathways and biological processes modulated by the compound. nih.gov For instance, identifying differentially expressed proteins can provide insights into its mechanism of action and potential off-target effects. nih.gov Similarly, metabolomics, the study of small molecules (metabolites), can offer a functional readout of the physiological state of a cell or organism, highlighting metabolic pathways affected by the compound.
Table 1: Hypothetical Proteomic and Metabolomic Approaches
| Technology | Application in Research of this compound | Potential Insights |
| Mass Spectrometry-based Proteomics | Identification and quantification of protein expression changes in treated vs. untreated cells. | Elucidation of signaling pathways, identification of direct protein targets. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analysis of metabolic changes in biofluids (e.g., plasma, urine) after compound administration. | Understanding of systemic metabolic effects and potential biomarkers of response. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | High-throughput analysis of a wide range of metabolites in cellular extracts. | Pinpointing specific metabolic enzymes or pathways affected by the compound. |
Transcriptomics and Gene Regulatory Network Analysis
Transcriptomics, primarily through RNA-sequencing (RNA-Seq), would enable the analysis of the complete set of RNA transcripts in a cell, providing a snapshot of the genes that are actively being expressed. By comparing the transcriptomes of treated and untreated cells, researchers can identify genes whose expression is altered by this compound. Subsequent bioinformatic analysis can then be used to construct gene regulatory networks, revealing the complex interplay of genes and transcription factors that mediate the compound's effects.
Integration of Artificial Intelligence and Machine Learning in Rational Compound Design and Activity Prediction
Table 2: Potential Applications of AI/ML in the Study of this compound
| AI/ML Application | Description | Expected Outcome |
| QSAR Modeling | Develop predictive models based on the chemical structure and biological activity of related compounds. | Prioritize the synthesis of new derivatives with a higher probability of desired activity. |
| Generative Adversarial Networks (GANs) | Train AI models to generate novel molecular structures with specific desired properties. | Design of novel compounds with potentially enhanced therapeutic profiles. |
| Network Biology Analysis | Integrate multi-omics data to construct and analyze biological networks. | Identification of key molecular pathways and potential drug targets for the compound. |
Challenges and Opportunities in Translating Preclinical Research Findings for this compound
The translation of promising preclinical findings into clinical applications is a complex and challenging process. A key challenge for a novel compound like this compound would be to establish a robust preclinical data package that demonstrates both efficacy and a favorable safety profile. This includes thorough in vitro and in vivo pharmacological studies, as well as comprehensive toxicology assessments.
A significant opportunity lies in the application of precision medicine principles. By identifying biomarkers through omics technologies that predict patient response to this compound, it may be possible to select patient populations most likely to benefit from the treatment, thereby increasing the chances of successful clinical development. Collaborative efforts between academic researchers, pharmaceutical companies, and regulatory agencies will be crucial to navigate the complexities of drug development and translate the potential of this compound into a tangible therapeutic benefit for patients.
Q & A
Q. What are the key physicochemical properties of 1-(piperidin-3-ylmethyl)pyrrolidin-3-ol, and how do they influence experimental design?
Answer: The compound’s physicochemical properties are critical for solubility, stability, and reactivity. While direct data on this compound is limited, analogous pyrrolidin-3-ol derivatives (e.g., 1-methylpyrrolidin-3-ol) exhibit:
- Density : ~0.921 g/mL at 25°C
- Boiling Point : 50–52°C (1 mm Hg)
- Solubility : Miscible in polar solvents like methanol and chloroform .
- pKa : ~14.95 (indicating weak basicity, critical for pH-dependent reactions) .
These properties suggest the compound is hygroscopic and requires inert storage (2–8°C) to prevent degradation. For experimental design, use anhydrous conditions and polar aprotic solvents for reactions involving nucleophilic substitution or reductive amination.
Q. What synthetic routes are commonly employed for pyrrolidin-3-ol derivatives, and how can they be adapted for this compound?
Answer: Key synthetic strategies for analogous compounds include:
- Cyclization of Amino Alcohols : Starting from 1,2,4-butanetriol derivatives via chlorination and ring closure with amines (e.g., methylamine) .
- Catalytic Reductive Amination : For introducing piperidine moieties, as seen in (S)-1-(pyridin-2-yl)pyrrolidin-3-ol synthesis, using Pd/C or Raney Ni under H₂ .
- Purification : Recrystallization or chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) to isolate enantiopure forms .
For this compound, a plausible route involves coupling piperidine-3-carbaldehyde with pyrrolidin-3-ol via reductive amination, followed by chiral resolution if needed.
Q. How should researchers handle and store this compound to ensure stability?
Answer: Based on safety data for structurally similar compounds:
- Storage : 2–8°C under nitrogen or argon to prevent oxidation .
- Hazards : Irritant (Xi classification); use PPE (gloves, goggles) and work in a fume hood .
- Decomposition : Monitor for color changes (yellowing indicates degradation).
Advanced Research Questions
Q. What analytical techniques are recommended for characterizing stereochemical purity in this compound?
Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomers.
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to confirm stereochemistry .
- X-ray Crystallography : For unambiguous confirmation of crystal packing and absolute configuration, as demonstrated for (3R,4R)-4-amino-piperidin-3-ol derivatives .
Q. How does the hydroxyl group at the pyrrolidin-3-ol position influence pharmacological activity in related compounds?
Answer: The hydroxyl group enhances hydrogen-bonding interactions with biological targets. For example:
- Enzyme Inhibition : In (S)-1-(pyridin-2-yl)pyrrolidin-3-ol, the hydroxyl group stabilizes transition states in enzyme-substrate complexes .
- Bioavailability : Hydroxyl-containing analogs show improved water solubility but may require prodrug strategies (e.g., esterification) to enhance membrane permeability .
Q. What strategies mitigate contradictions in reactivity data for pyrrolidin-3-ol derivatives under varying reaction conditions?
Answer: Discrepancies in reactivity often arise from:
- pH Effects : Basic conditions (pH >10) deprotonate the hydroxyl group, increasing nucleophilicity.
- Solvent Polarity : Polar solvents (e.g., DMF) stabilize zwitterionic intermediates in SN2 reactions .
- Catalyst Choice : Pd/C vs. PtO₂ in hydrogenation alters regioselectivity for piperidine substitution .
Systematic DOE (Design of Experiments) is recommended to optimize variables like temperature, solvent, and catalyst loading.
Q. How can researchers screen for polymorphs or co-crystals of this compound?
Answer:
Q. What computational methods predict the binding affinity of this compound to neuronal receptors?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
